N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to selectively bind to androgen receptors in skeletal muscle tissue, leading to increased muscle mass and strength without causing the negative side effects associated with anabolic steroids.
Scientific Research Applications
Organic Synthesis
Cyclopropanes are important strained rings used as versatile building blocks in organic synthesis due to their unique reactivity .
Medicinal Chemistry
Cyclopropane-containing compounds are widespread in natural products and are essential for biological activities, which makes them valuable in medicinal chemistry .
Materials Science
Due to their structural properties, cyclopropanes have applications in materials science .
Synthetic Methodologies
Vinyl cyclopropanes are useful building blocks that have been exploited for the synthesis of other compounds with good yields and stereoselectivities .
Structural Biology
Activated cyclopropane derivatives offer strategies for preparing molecules of interest from a structural or biological standpoint .
Catalysis
Cyclopropene- and cyclopropenium-based catalysts have been developed for organic transformations .
Natural Product Synthesis
Innovative synthetic strategies involving cyclopropanes have been applied in the total synthesis of cyclopropane-containing natural products .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-15-8-6-14(7-9-15)17(10-2-3-11-17)12-18-16(19)13-4-5-13/h6-9,13H,2-5,10-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXASQGRXFHXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide |
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